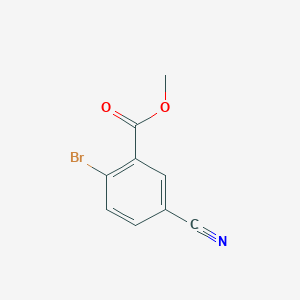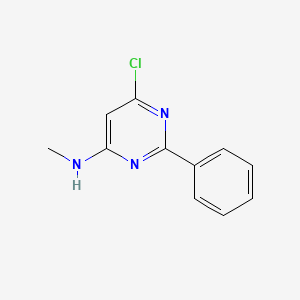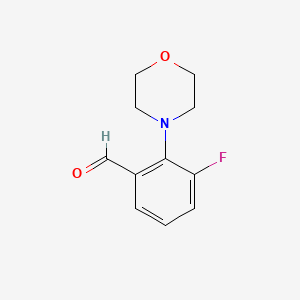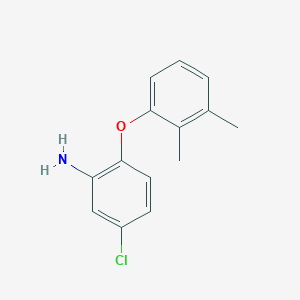
Methyl 2-bromo-5-cyanobenzoate
Overview
Description
“Methyl 2-bromo-5-cyanobenzoate” is a chemical compound with the CAS Number: 1031927-03-3. It has a molecular weight of 240.06 and its IUPAC name is methyl 2-bromo-5-cyanobenzoate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-5-cyanobenzoate” is 1S/C9H6BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-cyanobenzoate” is a solid at room temperature . It has a molecular weight of 240.06 . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Scientific Research Applications
Synthesis of Intermediates
Methyl 2-bromo-5-cyanobenzoate is employed in the synthesis of various intermediates in pharmaceutical research. For instance, Bao Li-jiao (2013) described its use in synthesizing intermediates of Bifendate, a drug used for treating liver diseases, with a total yield of about 37% (Bao Li-jiao, 2013).
Photodynamic Therapy in Cancer Treatment
The compound is also significant in developing photosensitizers for photodynamic therapy, a cancer treatment method. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which showed high singlet oxygen quantum yield, making them potentially effective for Type II photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antipsychotic Drug Synthesis
T. Högberg et al. (1990) utilized the compound in synthesizing a series of 5-substituted benzamides, which are potent inhibitors of dopamine D-2 receptors and have implications in developing antipsychotic drugs (Högberg, Ström, Hall, & Ögren, 1990).
Development of Anti-Cancer and Anti-Inflammatory Drugs
A. Kucerovy et al. (1997) reported its use in developing new chemical entities for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Vibrational Study and Molecular Properties Analysis
Saxena et al. (2015) conducted a vibrational study of Methyl 2-amino 5-bromobenzoate (a related compound), providing insights into molecular dynamics, which are crucial for understanding chemical properties and interactions in pharmaceutical applications (Saxena, Agrawal, & Gupta, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-bromo-5-cyanobenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the boron reagents used in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, Methyl 2-bromo-5-cyanobenzoate acts as an electrophile . It undergoes oxidative addition with a palladium catalyst, forming a new Pd-C bond . The compound then undergoes transmetalation, where it transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by Methyl 2-bromo-5-cyanobenzoate . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.08 .
Result of Action
The result of Methyl 2-bromo-5-cyanobenzoate’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of Methyl 2-bromo-5-cyanobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at ambient temperature to maintain its stability . Additionally, the efficacy of its action in the Suzuki-Miyaura coupling reaction can be affected by the presence of other reagents and the specific conditions of the reaction .
properties
IUPAC Name |
methyl 2-bromo-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKGSBMCDUFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650131 | |
| Record name | Methyl 2-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyanobenzoate | |
CAS RN |
1031927-03-3 | |
| Record name | Benzoic acid, 2-bromo-5-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-5-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)
![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)






![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)


